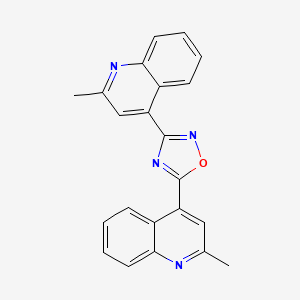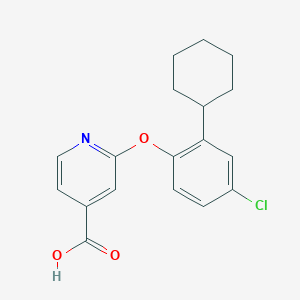
3,5-Bis(2-methyl-4-quinolyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(2-methyl-4-quinolyl)-1,2,4-oxadiazole is a heterocyclic compound that features both quinoline and oxadiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-methyl-4-quinolyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-4-quinolinecarboxylic acid hydrazide with a suitable nitrile under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
化学反応の分析
Types of Reactions
3,5-Bis(2-methyl-4-quinolyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
3,5-Bis(2-methyl-4-quinolyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 3,5-Bis(2-methyl-4-quinolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer applications, it may induce apoptosis through the activation of caspases and the mitochondrial pathway.
類似化合物との比較
Similar Compounds
- 2,5-Bis(2-methyl-4-quinolyl)-1,3,4-oxadiazole
- 3,5-Bis(2-chloro-4-quinolyl)-1,2,4-oxadiazole
- 3,5-Bis(2-methyl-4-quinolyl)-1,2,4-thiadiazole
Uniqueness
3,5-Bis(2-methyl-4-quinolyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both quinoline and oxadiazole rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
特性
分子式 |
C22H16N4O |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
3,5-bis(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H16N4O/c1-13-11-17(15-7-3-5-9-19(15)23-13)21-25-22(27-26-21)18-12-14(2)24-20-10-6-4-8-16(18)20/h3-12H,1-2H3 |
InChIキー |
MJYHVFNERJEADS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC(=NC5=CC=CC=C54)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11489589.png)
![ethyl 1-({3'-[4-(benzyloxy)phenyl]-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl}methyl)piperidine-4-carboxylate](/img/structure/B11489591.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489595.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11489621.png)
![4-amino-8-(2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11489628.png)
![3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11489632.png)
![3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11489636.png)
![5-(3-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole](/img/structure/B11489658.png)

![3-(3,4-Dichlorophenyl)-1-(5-methyl-2-thiazolin-2-yl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11489665.png)
![N-[3'-acetyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B11489667.png)

![2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide](/img/structure/B11489671.png)
![1-[2-isopropyl-3-[(4-methylphenyl)sulfonyl]tetrahydro-1(2H)-pyrimidinyl]-2-morpholino-1-ethanone](/img/structure/B11489673.png)
